molecular formula C17H19NO3 B10841138 2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde

2-(7-Phenylheptanoyl)oxazole-4-carbaldehyde

Katalognummer B10841138
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: CLWIISIKUDVYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is a small molecular compound with the chemical formula C17H19NO3The compound features an oxazole ring, a phenyl group, and a heptanoyl chain, making it a versatile molecule for research and industrial purposes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, Lewis acids as catalysts.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of enzymes like fatty acid amide hydrolase, which plays a role in the metabolism of bioactive lipids.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(7-phenylheptanoyl)oxazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit fatty acid amide hydrolase by binding to its active site, thereby preventing the hydrolysis of bioactive fatty acid amides. This inhibition can modulate signaling pathways involved in pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(7-phenylheptanoyl)oxazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbaldehyde group.

    2-(7-phenylheptanoyl)oxazole-4-methanol: Similar structure but with a methanol group instead of a carbaldehyde group.

Uniqueness

2-(7-phenylheptanoyl)oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, while its oxazole ring and phenylheptanoyl chain contribute to its potential as a bioactive molecule.

Eigenschaften

Molekularformel

C17H19NO3

Molekulargewicht

285.34 g/mol

IUPAC-Name

2-(7-phenylheptanoyl)-1,3-oxazole-4-carbaldehyde

InChI

InChI=1S/C17H19NO3/c19-12-15-13-21-17(18-15)16(20)11-7-2-1-4-8-14-9-5-3-6-10-14/h3,5-6,9-10,12-13H,1-2,4,7-8,11H2

InChI-Schlüssel

CLWIISIKUDVYMX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.